molecular formula C21H21NO4 B557515 Fmoc-L-beta-homoproline CAS No. 193693-60-6

Fmoc-L-beta-homoproline

Cat. No. B557515
CAS RN: 193693-60-6
M. Wt: 351,4 g/mole
InChI Key: ZNIGOUDZWCDFFC-AWEZNQCLSA-N
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Description

Fmoc-L-beta-homoproline is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields. It is also used in peptide synthesis and drug screening . The molecular formula of this compound is C21H21NO4 .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder . Its molecular weight is 351.40 . The optical rotation is [a]D = -33.0 ± 3º (C=1 in DMF) .

Scientific Research Applications

Solid-Phase Peptide Synthesis

Research indicates that Fmoc-L-beta-homoproline is notably involved in solid-phase peptide synthesis. Larsen and Holm (2009) discovered challenges in N-alpha-deprotection during solid-phase synthesis of peptides using Fmoc strategy, particularly with homo-oligopeptides. This issue, linked to subsequent slow or incomplete amino acid coupling, necessitated optimization of the deprotection step, which is a critical process in solid-phase peptide synthesis (Larsen & Holm, 2009).

Homologation of Alpha-Amino Acids to Beta-Amino Acids

Babu, Gopi, and Ananda (1999) explored the homologation of alpha-amino acids to beta-amino acids using Fmoc-alpha-amino acid pentafluorophenyl esters, a method relevant to this compound. This process is essential for synthesizing beta-amino acids, which are key intermediates in various peptide syntheses (Babu, Gopi, & Ananda, 1999).

Synthesis of Neoglycopeptides

Carrasco et al. (2003) reported the synthesis of a derivative, N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, from l-homoserine. This derivative can be incorporated into peptides using Fmoc-chemistry-based solid-phase peptide synthesis, a technique applicable to this compound, facilitating the chemoselective glycosylation of peptides to generate neoglycopeptides (Carrasco et al., 2003).

Design and Fabrication of Biomaterials

Chronopoulou et al. (2014) utilized Fmoc-peptides, related to this compound, in the lipase-catalyzed biofabrication of nanofiber scaffolds. These scaffolds, formed by self-assembling peptides, have distinct physico-chemical properties and potential applications in drug controlled release (Chronopoulou et al., 2014).

Self-Assembly and Bioactive Properties

The self-assembly process of Fmoc-peptides, closely associated with this compound, was studied by Tang et al. (2009). They observed that pH changes significantly affect the self-assembly process of Fmoc-peptides into fibrils, which have applications in the design of peptide-based materials (Tang et al., 2009).

Safety and Hazards

Fmoc-L-beta-homoproline should be stored away from heat and oxidizing agents. The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, the person should be moved to fresh air. If swallowed, the mouth should be rinsed with water .

Future Directions

Fmoc-L-beta-homoproline, as a part of Fmoc-dipeptides, has been studied for its self-assembly and hydrogel formation ability . It is suggested that the position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability . This suggests potential future directions in the study of this compound for the fabrication of various biofunctional materials .

properties

IUPAC Name

2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIGOUDZWCDFFC-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375823
Record name Fmoc-L-beta-homoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193693-60-6
Record name Fmoc-L-beta-homoproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-beta-homoproline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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